tert-Butylmethylnitrosamine
Overview
Description
tert-Butylmethylnitrosamine is a compound of interest in the field of organic chemistry due to its unique structure and properties. It is associated with several chemical reactions and has been a subject of study for its synthesis, molecular structure analysis, and various chemical and physical properties.
Synthesis Analysis
The synthesis of tert-Butylmethylnitrosamine and related compounds often involves multiple steps, including C-N bond formations. tert-Butyl nitrite has been used as a N1 synthon in a multicomponent reaction, showcasing its utility in the formation of complex organic compounds through sequential C-N bond formations (Sau et al., 2018). Additionally, synthesis techniques have been developed that are solvent, metal, and acid-free using tert-butyl nitrite, highlighting a green chemistry approach (Chaudhary et al., 2016).
Molecular Structure Analysis
Studies involving tert-Butylmethylnitrosamine often focus on the optimization of synthesis methods and the exploration of its reactions with other compounds. For instance, the work by Kumari et al. (2023) on the synthesis and characterization of 4-(tert-Butyl)-4-nitro-1,1-biphenyl provides insights into the structural aspects of related compounds, utilizing spectroscopic and crystallographic techniques (Kumari et al., 2023).
Chemical Reactions and Properties
tert-Butylmethylnitrosamine undergoes various chemical reactions, including nitration and transamidation. For example, tert-butyl nitrite has been identified as a safe and chemoselective nitrating agent (Koley et al., 2009), and it has been used to promote transamidation of secondary amides under metal and catalyst-free conditions (Sureshbabu et al., 2019).
Physical Properties Analysis
The physical properties of tert-Butylmethylnitrosamine and related compounds, such as solubility, melting point, and boiling point, are crucial for their application in various chemical reactions and processes. While specific studies focusing on the physical properties of tert-Butylmethylnitrosamine were not highlighted, the general methodology for analyzing these properties involves spectroscopic techniques and thermal analysis.
Chemical Properties Analysis
The chemical properties of tert-Butylmethylnitrosamine, including its reactivity, stability, and interactions with other compounds, are significant for its use in synthesis and chemical reactions. The work by Yedage and Bhanage (2017) on the synthesis of N-nitrosoamides using tert-butyl nitrite illustrates the compound's reactivity and its potential in creating a variety of chemical structures (Yedage & Bhanage, 2017).
Scientific Research Applications
Spectroscopic Analysis in Pharmaceuticals
Recent studies highlight the application of spectroscopic techniques like Raman and terahertz spectroscopies in pharmaceutical research, which could potentially include the analysis of compounds such as tert-Butylmethylnitrosamine. These techniques offer valuable insights into the characterization of pharmaceutical systems, despite their limitations. The versatility of Raman and terahertz spectroscopies is showcased through their diverse range of applications, underscoring their utility in overcoming the challenges associated with characterizing complex pharmaceutical compositions (McGoverin, Rades, & Gordon, 2008).
Environmental Decomposition
Research into the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor has provided insights into methods that could also be relevant for tert-Butylmethylnitrosamine. This process demonstrates the feasibility of employing radio frequency (RF) plasma reactors for the effective decomposition and conversion of MTBE. The findings suggest potential applications for the environmental decomposition of similar compounds, offering an innovative approach to mitigating pollution (Hsieh et al., 2011).
Pathogenesis Insights from Nitrosamine Studies
A significant body of research has explored the role of nitrosamines, including tert-Butylmethylnitrosamine, in the pathogenesis of various diseases. Nitrosamines are known to mediate their mutagenic effects through DNA damage, oxidative stress, and inflammation, contributing to cellular degeneration. Such studies are crucial for understanding the mechanisms underlying diseases like Alzheimer's, diabetes mellitus, and non-alcoholic steatohepatitis, offering pathways for potential interventions (de la Monte et al., 2009).
Understanding Nitrosamine-induced Carcinogenesis
Research into nitrosamine-induced lung carcinogenesis has shed light on the molecular targets and signal transduction pathways involved in tobacco-related lung cancers. Such studies have emphasized the role of cell membrane receptors and their signal pathways in the carcinogenic process, providing a foundation for developing targeted therapies. This research area highlights the importance of understanding the molecular mechanisms of carcinogenesis induced by nitrosamines, including tert-Butylmethylnitrosamine, to devise effective cancer treatments (Schuller, 1992).
Safety And Hazards
properties
IUPAC Name |
N-tert-butyl-N-methylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,3)7(4)6-8/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOESAJRGHRAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947903 | |
Record name | N-tert-Butyl-N-methylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butylmethylnitrosamine | |
CAS RN |
2504-18-9 | |
Record name | N,2-Dimethyl-N-nitroso-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2504-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butylmethylnitrosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002504189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Butyl-N-methylnitrous amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL(TERT-BUTYL)NITROSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGC4CMK8EG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.